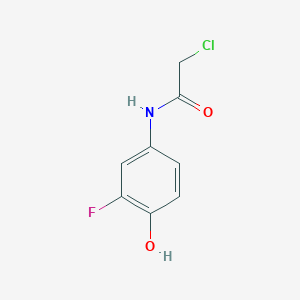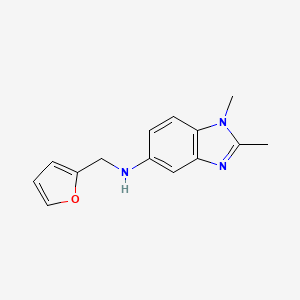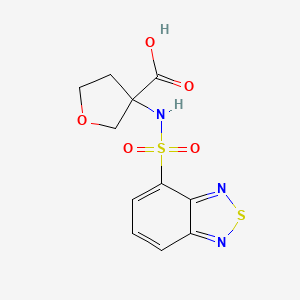![molecular formula C13H17N3O3S B7595410 N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, commonly known as HET0016, is a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthesizing enzyme, cytochrome P450 (CYP) 4A isoforms. HET0016 has gained significant attention in the scientific community due to its potential applications in various research fields, including cancer, cardiovascular diseases, and inflammation.
作用机制
HET0016 selectively inhibits the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, which is a potent vasoconstrictor and pro-inflammatory mediator. This compound is synthesized by the CYP4A isoforms, which are highly expressed in various tissues, including the kidney, liver, and vasculature. By inhibiting the synthesis of this compound, HET0016 reduces vasoconstriction, inflammation, and tissue damage.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects in animal models and cell cultures. In animal models of hypertension and heart failure, HET0016 reduces blood pressure, improves cardiac function, and reduces cardiac hypertrophy. In animal models of arthritis and colitis, HET0016 reduces inflammation and tissue damage. In cancer cell cultures and animal models, HET0016 inhibits cancer cell growth and metastasis.
实验室实验的优点和局限性
HET0016 has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the CYP4A isoforms, which reduces the risk of off-target effects. Another advantage is its ability to inhibit the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, which is a potent vasoconstrictor and pro-inflammatory mediator. However, one of the limitations is its low solubility in water, which can limit its use in some experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization.
未来方向
There are several future directions for the research on HET0016. One direction is to investigate its potential applications in other research fields, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the CYP4A isoforms, which can enhance its therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of HET0016 on various biological processes.
合成方法
The synthesis of HET0016 involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylphenol to yield the corresponding amide. Finally, the amide is treated with sulfuryl chloride to form HET0016.
科学研究应用
HET0016 has been extensively studied for its potential applications in various research fields. In cancer research, HET0016 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In cardiovascular research, HET0016 has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. In inflammation research, HET0016 has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases, such as arthritis and colitis.
属性
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-13(10(2)16(3)14-9)20(18,19)15-12-6-4-11(8-17)5-7-12/h4-7,15,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHOZMYZVHJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)



![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
